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Compound of Interest

Compound Name: 4-Cyclohexyl-2,6-xylenol

Cat. No.: B080136

An In-depth Technical Guide to 4-Cyclohexyl-2,6-
xylenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-2,6-xylenol, also known by its IUPAC name 4-cyclohexyl-2,6-dimethylphenol, is
an alkylated phenol derivative with emerging interest in various scientific fields. Its structural
features, combining a bulky cyclohexyl group with a sterically hindered phenolic moiety,
suggest potential applications in polymer chemistry, as an antioxidant, and as a synthon for
more complex molecules. This technical guide provides a comprehensive overview of the
physical and chemical properties of 4-Cyclohexyl-2,6-xylenol, detailed experimental
protocols, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Cyclohexyl-2,6-xylenol is
presented below. These properties are essential for its handling, characterization, and
application in research and development.
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Property Value Reference
4-cyclohexyl-2,6-

IUPAC Name _ [1]
dimethylphenol

CAS Number 10570-68-0 [1]

Molecular Formula C14H200 [1]

Molecular Weight 204.31 g/mol [1]

Boiling Point 145-155 °C at 5 Torr [2]

Density (Predicted)

1.013 + 0.06 g/cm?3

[2]

XLogP3-AA (Predicted)

4.8

Not experimentally determined

Appearance ) ] ]
in available literature.
) ) Not experimentally determined
Melting Point ) ) )
in available literature.
- Not experimentally determined
Solubility

in available literature.

Experimental Protocols
Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

A detailed experimental protocol for the synthesis of 4-cyclohexyl-2,6-dimethylphenol is not

explicitly available in the reviewed literature. However, a general and adaptable method for the

synthesis can be derived from the acid-catalyzed alkylation of phenols with cyclohexene.[3]

The following protocol is a proposed synthetic route based on established chemical principles.

Reaction Scheme:
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Figure 1: Proposed synthesis of 4-Cyclohexyl-2,6-dimethylphenol.
Materials:
e 2,6-Dimethylphenol
e Cyclohexene
¢ Acid catalyst (e.g., concentrated sulfuric acid or an acidic zeolite)
e Anhydrous solvent (e.g., toluene or heptane)
e Sodium bicarbonate solution (saturated)
e Anhydrous magnesium sulfate
e Rotary evaporator

o Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,
etc.)

Procedure:

e To a stirred solution of 2,6-dimethylphenol in the chosen anhydrous solvent, add the acid
catalyst cautiously at room temperature.

» Heat the mixture to a reflux temperature.
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e Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.

 After the addition is complete, continue to heat the mixture at reflux for an additional 4-6
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Upon completion, cool the reaction mixture to room temperature and quench by slowly
adding a saturated sodium bicarbonate solution to neutralize the acid.

o Separate the organic layer and wash it with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system to yield pure 4-cyclohexyl-2,6-
dimethylphenol.

HPLC Analysis

The analysis of 4-Cyclohexyl-2,6-xylenol can be performed using a reverse-phase High-
Performance Liquid Chromatography (HPLC) method.[4]

Workflow:
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Figure 2: Workflow for HPLC analysis of 4-Cyclohexyl-2,6-xylenol.
Chromatographic Conditions:
e Column: Newcrom R1 reverse-phase column.[4]

* Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass
Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric
acid.[4]

» Detection: UV detector at a suitable wavelength.
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o Temperature: Ambient.

Spectral Data (Analog-Based Interpretation)

While experimental spectra for 4-cyclohexyl-2,6-dimethylphenol are not readily available, an
interpretation can be made based on the known spectra of its parent compound, 2,6-
dimethylphenol, and general principles of spectroscopy.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-cyclohexyl-2,6-dimethylphenol is expected to show
characteristic signals for the aromatic protons, the methyl groups, the cyclohexyl protons, and
the phenolic hydroxyl group.

o Aromatic Protons: A singlet in the aromatic region (& 6.5-7.5 ppm) corresponding to the two
equivalent protons on the phenyl ring.

» Methyl Protons: A singlet in the aliphatic region (d 2.0-2.5 ppm) for the six equivalent protons
of the two methyl groups.

» Cyclohexyl Protons: A series of multiplets in the upfield region (& 1.0-2.0 ppm) corresponding
to the protons of the cyclohexyl ring.

» Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the
concentration and solvent, typically in the range of & 4.5-5.5 ppm.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

e Aromatic Carbons: Signals in the downfield region (6 110-160 ppm). The carbon bearing the
hydroxyl group will be the most downfield, followed by the substituted and unsubstituted
aromatic carbons.

o Methyl Carbons: A signal in the upfield region (& 15-25 ppm).

e Cyclohexyl Carbons: Several signals in the aliphatic region (& 25-45 ppm).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups
present.

O-H Stretch: A broad band in the region of 3200-3600 cm~1 corresponding to the hydroxyl
group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm™1,

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm~1 region from the methyl
and cyclohexyl groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

C-O Stretch: A strong band in the 1150-1250 cm~1 region.

Biological Activity and Potential Sighaling Pathways

4-Cyclohexyl-2,6-xylenol has been identified as a potential endocrine-disrupting compound.
[5] Endocrine disruptors are chemicals that can interfere with the body's endocrine system and
produce adverse developmental, reproductive, neurological, and immune effects.[6] Many
alkylphenols are known to exert estrogenic effects by binding to estrogen receptors (ERS).

Potential Mechanism of Endocrine Disruption

The structural similarity of 4-cyclohexyl-2,6-dimethylphenol to other known estrogenic
alkylphenols suggests that it may interact with nuclear hormone receptors, such as the
estrogen receptor. This interaction could either mimic the action of endogenous hormones
(agonist activity) or block their action (antagonist activity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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